2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol
Overview
Description
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. This compound is characterized by its unique structure, which includes a cyclobutane ring, a piperazine ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol typically involves the reaction of piperazine with cyclobutanecarbonyl chloride in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to maintain consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, facilitating studies on biological processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact molecular pathways involved would vary based on the biological system and the specific application.
Comparison with Similar Compounds
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol can be compared with other similar compounds, such as 2-(4-cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine and this compound hydrochloride
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Properties
IUPAC Name |
cyclobutyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-9-8-12-4-6-13(7-5-12)11(15)10-2-1-3-10/h10,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHVHXPVDHLLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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